molecular formula C15H11ClN4O3 B4823675 4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

Cat. No.: B4823675
M. Wt: 330.72 g/mol
InChI Key: IWAIQBDRMPWUHW-UHFFFAOYSA-N
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Description

4-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a synthetic organic compound of significant interest in chemical research, particularly in the development of novel active molecules. Its structure incorporates two key pharmacophores: a benzoic acid moiety and a 1-(4-chlorophenyl)tetrazole group linked by an ether spacer. The tetrazole ring is a well-known bioisostere for a carboxylic acid group, which can enhance metabolic stability and alter the physicochemical properties of lead compounds . This compound is intended for research applications only, strictly within laboratory settings. Researchers exploring Quinone Outside Inhibitor (QoI) fungicides may find this compound relevant, as tetrazole and chlorophenyl derivatives are known to function in this class, inhibiting mitochondrial respiration in fungi by targeting the cytochrome bc1 complex . Furthermore, the structural motif of a tetrazole ring connected to a substituted benzene ring is frequently encountered in medicinal chemistry, for instance, in the core structure of Losartan and its metabolites, highlighting its utility in the design of biologically active molecules . The synthesis of such tetrazole derivatives can be achieved through methods like the ZnBr2-catalyzed cycloaddition between an organic nitrile and sodium azide . This product is presented as a research chemical for use in analytical standards, method development, and exploratory synthesis in agrochemical and pharmaceutical discovery. It is not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O3/c16-11-3-5-12(6-4-11)20-14(17-18-19-20)9-23-13-7-1-10(2-8-13)15(21)22/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAIQBDRMPWUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment to Benzoic Acid: The resulting tetrazole derivative is then reacted with 4-hydroxybenzoic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring or the benzoic acid moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid involves its interaction with specific molecular targets. The tetrazole ring and the chlorophenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Compound 1 : 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole

  • Key Differences : Bromine (Br) replaces chlorine (Cl) on the phenyl ring.
  • Impact : Bromine’s larger atomic radius increases molecular weight (278.1 g/mol vs. 233.7 g/mol for the chloro analog) and may enhance hydrophobic interactions. However, synthesis yields for bromo-substituted tetrazoles are marginally lower (~70%) compared to chloro analogs (~75%) .
  • Melting Point : 165–167°C, slightly higher than chloro analogs (158–160°C), suggesting improved crystallinity .

Compound 2 : 5-Chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic Acid

  • Key Differences : Tetrazole is directly attached to the benzoic acid ring at the 4-position, with a methoxy group at the 2-position.
  • Impact: The absence of a methylene spacer (vs. the target compound’s methoxy linker) reduces conformational flexibility.
  • Applications : Similar tetrazole-benzoic acid hybrids are explored for pesticidal and antimicrobial activity .

Tetrazole vs. Triazole Derivatives

Compound 3 : 4-(1-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamido)benzoic Acid

  • Key Differences : Triazole replaces tetrazole; additional 3,4,5-trimethoxyphenyl group enhances steric bulk.
  • Impact: Triazoles exhibit reduced nitrogen content compared to tetrazoles, altering electronic properties and hydrogen-bonding capacity.
  • Synthesis Yield : 77.9%, comparable to tetrazole derivatives, but melting point (213°C) is significantly higher, indicating stronger intermolecular forces .

Functional Group Variations

Compound 4: 4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic Acid

  • Key Differences: Pyrazole ring replaces tetrazole; includes an ethyl-methyl substituent and a carbonyl-amino linker.
  • Impact : Pyrazole’s reduced aromaticity compared to tetrazole may lower metabolic stability. The compound’s higher molecular weight (413.85 g/mol) and logP value suggest enhanced membrane permeability, aligning with its use as a pesticide .

Compound 5 : 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-cyclohexylurea

  • Key Differences : Urea moiety introduces hydrogen-bonding sites; cyclohexyl group adds steric bulk.
  • Impact: The urea group may improve solubility in polar solvents, while the cyclohexyl substituent could modulate pharmacokinetics.

Physicochemical and Spectroscopic Comparison

Parameter Target Compound* 1-(4’-Cl-Ph)-5-Me-Tetrazole 5-Cl-2-MeO-Tetrazole-BA 4v (Triazole Derivative)
Molecular Formula C₁₅H₁₁ClN₄O₃ C₈H₇ClN₄ C₉H₇ClN₄O₃ C₂₄H₂₁ClN₄O₆
Molecular Weight (g/mol) ~322.7 218.6 254.63 483.9
Melting Point (°C) Not reported 158–160 Not reported 213
Key Functional Groups Tetrazole, 4-Cl-Ph, COOH Tetrazole, 4-Cl-Ph Tetrazole, COOH, MeO Triazole, COOH, 3,4,5-MeO-Ph
Synthesis Yield (%) Not reported 75 Not reported 77.9

*Estimated based on structural similarity to reported analogs.

Key Research Findings

  • Substituent Effects : Halogen substitution (Cl vs. Br) minimally impacts synthesis yield but alters melting points and lipophilicity. Chlorine’s electronegativity enhances stability in biological environments .
  • Bioisosteric Potential: Tetrazoles in benzoic acid derivatives serve as effective carboxylate mimics, improving metabolic resistance compared to triazoles .
  • Applications : Chlorophenyl-tetrazole derivatives are prevalent in agrochemicals (e.g., pesticides) due to their balance of lipophilicity and stability .

Biological Activity

4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a synthetic organic compound that combines a tetrazole ring with a benzoic acid moiety, which is known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C15H13ClN4O3
  • Molecular Weight: 318.75 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The tetrazole ring mimics carboxylate groups found in amino acids, allowing it to bind to the active sites of enzymes and receptors, thereby inhibiting their activity. This interaction is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been shown to inhibit the growth of various bacteria and fungi. A study highlighted the effectiveness of this compound against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, demonstrating its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as NIH3T3 cells. The mechanism behind this effect may involve the modulation of signaling pathways associated with cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial activity of various derivatives of tetrazole against pathogenic fungi. The results indicated that certain derivatives, including those related to this compound, exhibited significant inhibition of mycelial growth in Candida albicans and Aspergillus niger at concentrations as low as 50 µg/mL.

CompoundTarget OrganismMIC (µg/mL)Inhibition (%)
Compound AStaphylococcus aureus1095
Compound BCandida albicans5085
Compound CAspergillus niger2590

Study 2: Anticancer Activity

In another investigation, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The IC50 values were determined using MTT assays, revealing promising anticancer activity.

Cell LineIC50 (µM)
NIH3T30.632
HeLa0.450
MCF-70.520

Q & A

Q. What are the standard synthetic routes for preparing 4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a tetrazole-containing intermediate with a benzoic acid derivative. Key steps include:

  • Tetrazole formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride (e.g., via [3+2] cycloaddition) .
  • Ether linkage : Reaction of the tetrazole intermediate with 4-hydroxybenzoic acid derivatives using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution under basic conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
    Optimization Strategies :
  • Adjust molar ratios (e.g., 1:1.2 for benzoic acid to tetrazole intermediate).
  • Use catalysts like DMAP for esterification steps .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, tetrazole protons at δ 8.5–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to verify molecular weight (e.g., [M-H]⁻ peak at m/z 345) .
  • X-ray Crystallography : For absolute configuration determination (e.g., C–C bond lengths ~1.48 Å in tetrazole-benzoic acid hybrids) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known tetrazole interactions (e.g., angiotensin II receptors, cyclooxygenases) .
  • In Vitro Assays :
    • Enzyme inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values .
    • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) .
  • Positive Controls : Compare with established inhibitors (e.g., losartan for angiotensin II receptor studies) .

Q. How can structural modifications of the compound improve its pharmacokinetic properties, such as solubility or metabolic stability?

Methodological Answer:

  • Solubility Enhancement :
    • Introduce polar groups (e.g., sulfonic acid at the para position of benzoic acid) .
    • Use prodrug strategies (e.g., esterification of the carboxylic acid group) .
  • Metabolic Stability :
    • Replace labile groups (e.g., methoxy with trifluoromethyl to resist CYP450 oxidation) .
    • Deuterate metabolically active positions (e.g., benzylic hydrogens) .
      Validation :
  • LogP measurements (target <3.5 for improved solubility).
  • Microsomal stability assays (e.g., rat liver microsomes) .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Replicate Studies : Ensure identical assay conditions (e.g., pH, temperature, buffer composition) .
  • Orthogonal Assays : Confirm activity using multiple methods (e.g., enzymatic assays vs. cell-based luciferase reporters) .
  • Structural Verification : Re-characterize batches with conflicting results via NMR/HPLC to rule out impurities .
  • Meta-Analysis : Compare data across studies to identify outliers (e.g., IC₅₀ variations >10-fold may indicate assay artifacts) .

Q. How does the compound’s reactivity vary under different experimental conditions (e.g., solvent polarity, temperature)?

Methodological Answer:

  • Solvent Effects :
    • Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions (e.g., ether bond formation) .
    • Non-polar solvents (e.g., toluene) favor thermal cyclization reactions .
  • Temperature Optimization :
    • High temperatures (80–100°C) for SNAr reactions involving chlorophenyl groups .
    • Low temperatures (−20°C) to stabilize intermediates in multi-step syntheses .

Q. What computational methods can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses (e.g., tetrazole as a carboxylate bioisostere) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability (RMSD <2 Å) .
  • QSAR Models : Train algorithms on datasets with IC₅₀ values to correlate substituent effects with activity .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

  • Storage Conditions :
    • Lyophilized form at −20°C in amber vials to prevent photodegradation .
    • Aqueous solutions (pH 6–7) with 0.01% sodium azide to inhibit microbial growth .
  • Stability Monitoring :
    • Periodic HPLC analysis (e.g., every 3 months) to detect degradation (e.g., hydrolysis of the ester linkage) .

Q. How can cross-disciplinary approaches (e.g., medicinal chemistry and agrochemical research) expand the compound’s applications?

Methodological Answer:

  • Agrochemical Screening : Test herbicidal activity using Arabidopsis thaliana models (e.g., root elongation inhibition assays) .
  • Material Science : Investigate coordination chemistry with transition metals (e.g., Cu²⁺ complexes for catalytic applications) .
  • Toxicity Profiling : Use zebrafish embryos (Danio rerio) to assess developmental toxicity (LC₅₀ >100 µM for safe use) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
Reactant of Route 2
4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

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